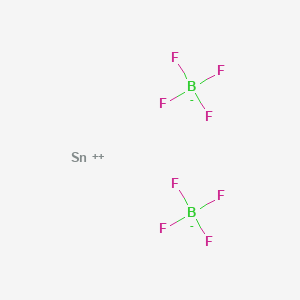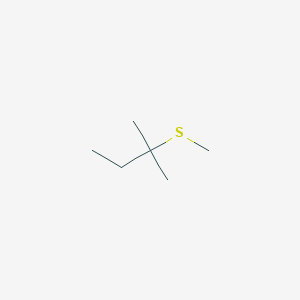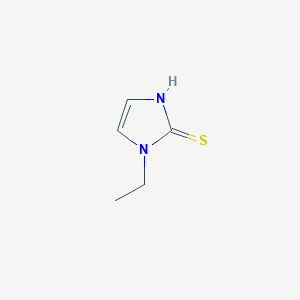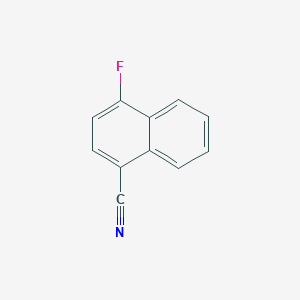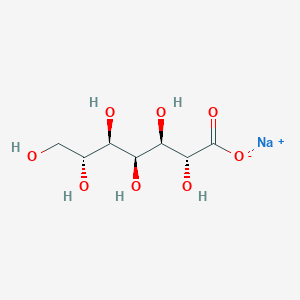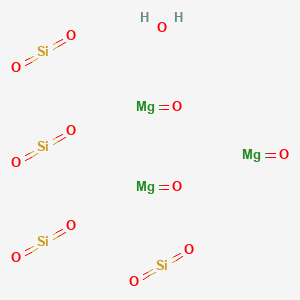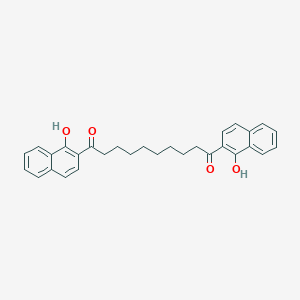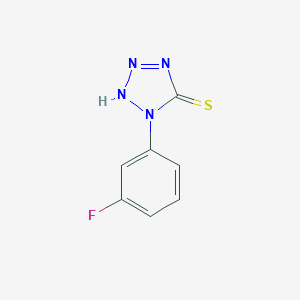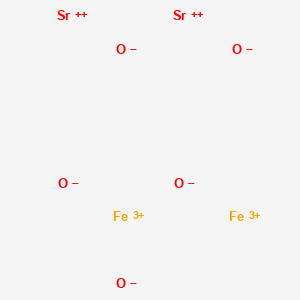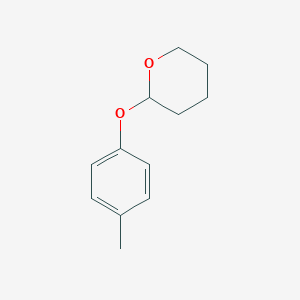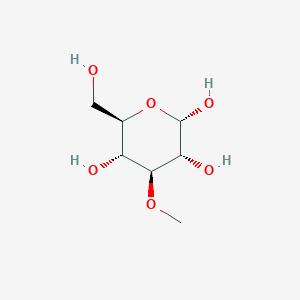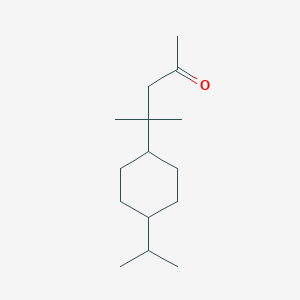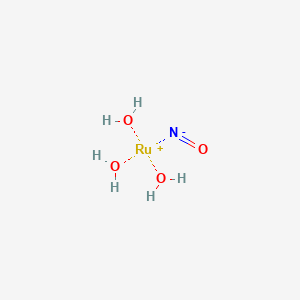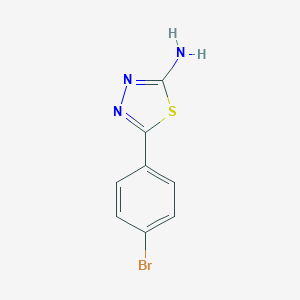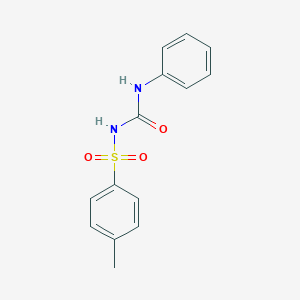
1-Phenyl-3-(p-toluenesulfonyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Phenyl-3-(p-toluenesulfonyl)urea is a chemical compound that belongs to the class of ureas. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound is also known as PTSAU, and it has a molecular formula of C14H15NO3S.
作用機序
The mechanism of action of 1-Phenyl-3-(p-toluenesulfonyl)urea is not well understood. However, it is believed to act as a nucleophile in organic reactions, which allows it to react with other compounds and form new chemical bonds. It is also believed to act as a catalyst in some reactions, which can increase the rate of the reaction.
生化学的および生理学的効果
There is currently no information available on the biochemical and physiological effects of 1-Phenyl-3-(p-toluenesulfonyl)urea. However, it is important to note that this compound is not intended for use in humans or animals and should only be used in scientific research.
実験室実験の利点と制限
One of the main advantages of using 1-Phenyl-3-(p-toluenesulfonyl)urea in lab experiments is its ability to selectively react with certain compounds, which can help researchers to synthesize specific organic compounds. However, one of the limitations of using this compound is that it can be difficult to handle due to its toxicity and high reactivity.
将来の方向性
There are many potential future directions for research on 1-Phenyl-3-(p-toluenesulfonyl)urea. One possible direction is to investigate its potential as a catalyst in organic reactions, as well as its ability to selectively react with certain compounds. Another potential direction is to explore its use in the synthesis of new organic compounds with important applications in the pharmaceutical industry. Additionally, further research is needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
科学的研究の応用
1-Phenyl-3-(p-toluenesulfonyl)urea is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of urea derivatives, which have important applications in the pharmaceutical industry. This compound is also used in the synthesis of other organic compounds such as benzimidazoles and pyrimidines.
特性
CAS番号 |
13909-63-2 |
|---|---|
製品名 |
1-Phenyl-3-(p-toluenesulfonyl)urea |
分子式 |
C14H14N2O3S |
分子量 |
290.34 g/mol |
IUPAC名 |
1-(4-methylphenyl)sulfonyl-3-phenylurea |
InChI |
InChI=1S/C14H14N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16,17) |
InChIキー |
BBQLCKFJEDETJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2 |
ピクトグラム |
Irritant; Health Hazard |
溶解性 |
41.8 [ug/mL] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

